molecular formula C15H12F2N2O2 B2710962 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide CAS No. 866043-49-4

2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2710962
CAS No.: 866043-49-4
M. Wt: 290.27
InChI Key: BZBWFRNUVIAYOF-GIJQJNRQSA-N
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Description

2-[(Benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide ( 866043-49-4) is a high-purity chemical compound offered for research and development purposes. This acetamide derivative features a (benzyloxy)imino functional group and a 2,4-difluorophenyl moiety, a structure often explored in medicinal chemistry and pharmaceutical research . The compound has a molecular formula of C15H12F2N2O2 and a molecular weight of 290.26 . Researchers value this compound for its potential as a building block or intermediate in the synthesis of more complex molecules. The presence of the oxime ether group and the difluorophenyl ring makes it a candidate for investigations into new pharmacologically active substances, particularly in the development of enzyme inhibitors or receptor ligands. The specific stereochemistry of the imino group, indicated as (2E), can be critical for its biological activity and interaction with target proteins . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

(2E)-N-(2,4-difluorophenyl)-2-phenylmethoxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-12-6-7-14(13(17)8-12)19-15(20)9-18-21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBWFRNUVIAYOF-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with benzyl chloroformate to form an intermediate, which is then reacted with acetic anhydride and hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or imino groups are replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and binding affinity.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors. It is investigated for its potential use in the treatment of diseases such as cancer and inflammation.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents Key Features Biological Activity/Application Reference ID
2-[(Benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide N-(2,4-difluorophenyl), benzyloxy-imino group Enhanced lipophilicity due to fluorine atoms; potential for π-π stacking Under investigation N/A
(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide (AIFPA) N-(4-fluorophenyl), acryloyloxy-imino group Polymerizable via acryloyl group; used in optical/dielectric materials Material science applications
N-(2,4-difluorophenyl)-2-(5-piperidin-1-ylsulfonylthiophen-2-yl)acetamide N-(2,4-difluorophenyl), sulfonylthiophenyl group Sulfonyl group enhances antibacterial activity; thiophene improves solubility Antimicrobial potential
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide N-(3,4-difluorophenyl), 4-bromophenyl Dihedral angle (66.4°) between aromatic rings; weak C–H∙∙∙F interactions Structural studies
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) N-triazolyl, 4-chloro-2-methylphenoxy Auxin-like activity; inhibits root growth in plants Plant growth regulation

Key Observations :

  • Fluorine Substitution: The position of fluorine on the phenyl ring (2,4- vs. 3,4-) significantly impacts electronic effects and intermolecular interactions.
  • In contrast, sulfonyl groups (as in ) improve antibacterial efficacy by interacting with bacterial enzymes.

Physicochemical and Structural Properties

  • Solubility and Stability: The sulfonyl-thiophene group in increases water solubility compared to the hydrophobic benzyloxy-imino group. However, the latter may improve blood-brain barrier penetration in neurological applications.
  • Crystal Packing: In N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide , weak C–H∙∙∙F interactions stabilize the crystal lattice. The target compound’s imino group could introduce additional hydrogen-bonding sites, altering crystallization behavior.

Biological Activity

2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide is an organic compound with the molecular formula C15H12F2N2O2. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • Benzyloxy group : Enhances lipophilicity and potentially alters biological interactions.
  • Imino group : May play a role in enzyme inhibition.
  • Difluorophenyl group : The presence of fluorine atoms can influence the electronic properties and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate conversion. For example, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which is significant for skin pigmentation disorders .
  • Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various cellular responses.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial for protecting cells against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound demonstrated significant scavenging activity against free radicals in vitro .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

CompoundStructural FeaturesBiological ActivityReference
This compoundBenzyloxy, difluoroAntioxidant, anti-inflammatory
2-[(benzyloxy)imino]-N-(2,4-dichlorophenyl)acetamideBenzyloxy, dichloroModerate activity
2-[(benzyloxy)imino]-N-(2,4-dimethylphenyl)acetamideBenzyloxy, dimethylLower activity due to steric hindrance

Case Studies

  • Inhibition of Melanin Production : A study using B16F10 melanoma cells showed that this compound significantly inhibited melanin production more effectively than traditional agents like kojic acid. This effect was attributed to its ability to inhibit tyrosinase activity directly .
  • Potential Therapeutic Applications : Investigations into the compound's effects on various cancer cell lines revealed promising results in reducing cell viability through apoptosis induction. These findings suggest potential applications in cancer therapy.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide?

  • Methodological Answer : Synthesis typically involves condensation of hydroxylamine derivatives with activated carbonyl groups. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be condensed with benzyl-protected reagents (e.g., benzyl bromide) at 60°C for 2 hours under inert conditions, using polar aprotic solvents like DMF and a base (e.g., triethylamine) to facilitate imine formation . Temperature control and stoichiometric ratios are critical to minimize side products like oxime tautomers. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural integrity of the compound be validated after synthesis?

  • Methodological Answer :
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy : Confirm the imino group (C=N) via FT-IR (stretch ~1600–1650 cm⁻¹) and ¹H/¹³C NMR (e.g., benzyloxy protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 6.8–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₁₂F₂N₂O₂: 296.09 g/mol) .

Q. What crystallization techniques are suitable for structural elucidation?

  • Methodological Answer : Slow evaporation from toluene or dichloromethane/hexane mixtures yields single crystals suitable for X-ray diffraction. For example, N-(3-chloro-4-fluorophenyl)acetamide derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded chains along the c-axis, confirmed by refinement software (e.g., SHELXL) . Pre-cooling reaction mixtures to 273 K improves crystal quality by reducing nucleation rates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., Hsp90). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Asp93 in Hsp90) .
  • QSAR : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like Hammett σ constants or logP values .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
  • Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting results arise from differential metabolic degradation .
  • Co-crystallization : Validate target engagement by solving crystal structures of the compound bound to the protein (e.g., Hsp90-inhibitor complexes) .

Q. How does the 2,4-difluorophenyl substituent influence electronic properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Fluorine atoms increase the acetamide’s electrophilicity via inductive effects, measured by ¹⁹F NMR chemical shifts (δ −110 to −115 ppm for para-fluorine) .
  • Hydrogen Bonding : The ortho-fluorine disrupts π-stacking in crystal lattices but enhances solubility in polar solvents (e.g., logP reduction by ~0.5 compared to non-fluorinated analogs) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Solvent Screening : Use the shake-flask method with UV-Vis quantification (λmax ~270 nm) across solvents (e.g., DMSO, ethanol, PBS).
  • pH Dependence : Test solubility at pH 2–8 (simulated gastric/intestinal fluids) to identify ionization effects (pKa ~3.5 for the imino group) .
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°) via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .

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